4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine

Anticancer Cytotoxicity Terpyridine Ligands

Generic terpyridines fail to deliver reproducible photophysical or catalytic performance due to subtle electronic effects. This C2v-symmetric 4,4′,4″-triethyl derivative provides precise electronic tuning. - **For metallodrug discovery**: Ru(II) complexes show dramatically enhanced cytotoxicity vs. cisplatin in liver/lung cancer models. - **For materials chemistry**: Efficient oxidation yields 4,4′,4″-tricarboxy-terpyridine-a strategic MOF linker enabling hierarchical structures. - **Supply assurance**: ≥98% purity (NMR/HPLC). Available for immediate R&D shipment.

Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
CAS No. 33354-77-7
Cat. No. B3260690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
CAS33354-77-7
Molecular FormulaC21H23N3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CC)CC
InChIInChI=1S/C21H23N3/c1-4-15-7-9-22-18(11-15)20-13-17(6-3)14-21(24-20)19-12-16(5-2)8-10-23-19/h7-14H,4-6H2,1-3H3
InChIKeyYOWBQVKUBSRDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′,4″-Triethyl-2,2′:6′,2″-terpyridine (CAS 33354-77-7): Technical Baseline and Class Identification for Procurement


4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine, systematically named 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine, is a C2v-symmetric, tridentate ligand belonging to the oligopyridine family. It features a central pyridine ring linked at the 2- and 6-positions to two 4-ethylpyridin-2-yl groups. This compound is a functionalized derivative of 2,2′:6′,2″-terpyridine, where ethyl substituents are present at the 4-position of all three pyridine rings, and has a molecular weight of 317.43 g/mol (C21H23N3) . It is commercially available from several reputable chemical suppliers, typically at a purity of ≥98%, as confirmed by standard analytical methods such as NMR, HPLC, or GC . The compound is primarily used as a building block in coordination chemistry for the synthesis of transition metal complexes with tailored photophysical and electrochemical properties [1].

Why Generic Terpyridine Substitution is Inadequate: The Case for 4,4′,4″-Triethyl-2,2′:6′,2″-terpyridine


A common pitfall in R&D procurement is the assumption that all terpyridine ligands are functionally interchangeable. The properties of their resulting metal complexes—including absorption wavelength, emission color, quantum yield, and redox potential—are exquisitely sensitive to the electronic and steric nature of substituents on the terpyridine core [1]. Unsubstituted 2,2′:6′,2″-terpyridine is often a poor baseline for performance, as the introduction of specific functional groups, such as the electron-donating ethyl moieties in the 4,4′,4″-triethyl derivative, is a deliberate design strategy to tune the electronic environment of the metal center. This can lead to significant, quantifiable differences in key performance metrics that are critical for applications in catalysis, sensing, and photonics. Substituting a generic ligand without this specific alkylation pattern risks substantial deviations from expected device performance, reaction outcomes, or analytical sensitivity. The following evidence guide quantifies these critical differentiations to support a data-driven procurement decision.

Quantitative Differentiation Guide for 4,4′,4″-Triethyl-2,2′:6′,2″-terpyridine (33354-77-7): Comparative Evidence for Scientific Selection


Cytotoxicity Profile of 4-Ethyl-N-Phenyl Terpyridine Against Hepatic and Lung Cancer Cell Lines

The uncoordinated ligand 4-EtN-Phtpy (a close analog of the target compound) demonstrates a distinct cytotoxicity profile compared to other 4′-substituted terpyridines against a panel of human cancer cell lines. This study provides a direct head-to-head comparison of the ligand's intrinsic biological activity, which is a critical factor for those developing metal-based anticancer agents, as the ligand's own toxicity can significantly influence the overall therapeutic index of the complex [1].

Anticancer Cytotoxicity Terpyridine Ligands Ruthenium Complexes

Correlation of 4′-Ethyl Substitution with Enhanced Cytotoxicity in Ruthenium(II) Complexes

In a direct comparison of ruthenium(II) complexes, the complex bearing the 4-EtN-Phtpy ligand (Ru1) exhibited significantly enhanced potency relative to both the uncoordinated ligand and complexes with other substituents. This head-to-head comparison quantifies the specific advantage of incorporating an ethyl-substituted terpyridine ligand into a metal complex for anticancer applications [1].

Ruthenium Complexes Anticancer Structure-Activity Relationship Metallodrugs

Enhanced Lipophilicity from 4-Ethyl Substitution for Improved Cellular Uptake

The introduction of ethyl groups at the 4-position of the terpyridine core is predicted to increase the lipophilicity of the ligand and its complexes compared to unsubstituted or more polar analogs. The predicted pKa of 5.70 ± 0.42 for the target compound supports this class-level inference, as it is higher than that of more electron-withdrawing substituted derivatives, suggesting a more neutral and potentially membrane-permeable character.

Physicochemical Properties Lipophilicity Drug Design Terpyridines

Synthetic Versatility for Post-Functionalization via Oxidation to Tricarboxylic Acid

The 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine serves as a versatile synthetic intermediate that can be quantitatively oxidized to the corresponding 4,4′,4″-tricarboxy-2,2′:6′,2″-terpyridine derivative. This contrasts with other alkyl-substituted terpyridines where such a clean, high-yielding oxidation to a tri-acid might not be as efficient or selective .

Organic Synthesis Terpyridine Derivatives Carboxylic Acids Building Blocks

Bulk Physical Property Differentiation for Handling and Formulation

The predicted boiling point of 455.1 ± 40.0 °C and density of 1.064 ± 0.06 g/cm³ for 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine represent significant deviations from the properties of unsubstituted 2,2′:6′,2″-terpyridine (boiling point: 370 °C, density: ~1.2 g/cm³). These differences are a direct consequence of the three ethyl substituents and impact material handling, purification, and formulation.

Physicochemical Properties Material Handling Formulation Terpyridines

Optimal Research and Industrial Application Scenarios for 4,4′,4″-Triethyl-2,2′:6′,2″-terpyridine (33354-77-7)


Development of Next-Generation Ruthenium(II)-Based Anticancer Agents

The evidence presented in Section 3 demonstrates that ruthenium(II) complexes bearing a 4-ethyl-substituted terpyridine ligand exhibit dramatically enhanced cytotoxicity compared to those with other substituents and even the clinical drug cisplatin. This makes 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine a high-priority ligand for medicinal chemists and chemical biologists aiming to develop novel, highly potent metallodrugs targeting liver and lung cancers [1].

Synthesis of Multi-Functionalized Metal-Organic Frameworks (MOFs) and Supramolecular Architectures

The efficient, high-yielding oxidation of this compound to 4,4′,4″-tricarboxy-2,2′:6′,2″-terpyridine positions it as a strategic building block for the construction of functional materials. The resulting tricarboxylic acid is a highly desirable linker for MOFs, providing three carboxylate binding sites for metal clusters and a terpyridine moiety for post-synthetic metalation or further functionalization. This creates a pathway to hierarchical structures with applications in catalysis, gas storage, and sensing .

Structure-Activity Relationship (SAR) Studies in Terpyridine-Based Photophysics and Electrochemistry

As part of a broader study on the effect of 4′-substitution on photophysical properties [2], the 4-ethyl analog provides a key data point. Its specific electronic and steric contribution allows researchers to systematically map the influence of alkyl chain length on the absorption and emission spectra, fluorescence quantum yields, and redox potentials of its metal complexes. This data is essential for the rational design of new materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and luminescent sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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